Acidi carbossilici del tiazolo e derivati

Thiazolecarboxylic acids and their derivatives represent a class of organic compounds that contain a thiazole ring fused to a carboxylic acid group. These molecules are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. They exhibit unique structural characteristics which make them valuable in the development of new pharmaceuticals and agrochemicals.

The thiazolecarboxylic acids possess a five-membered heterocyclic ring containing sulfur and nitrogen atoms, providing them with distinct chemical reactivity and electronic properties compared to their parent compounds. These derivatives can be synthesized through various pathways such as multistep reactions involving condensation, substitution, and acylation steps.

Due to their potential for therapeutic applications, thiazolecarboxylic acids and their derivatives are often targeted in drug discovery processes. They can modulate enzyme activity or interact with specific cellular receptors, leading to the development of novel medications. Additionally, these compounds show promise in various agricultural uses, enhancing crop protection against pests and diseases.

The diverse structural variations and functional groups available in thiazolecarboxylic acids allow for extensive customization and optimization during synthesis and modification processes, making them a versatile class of molecules with significant potential in the fields of medicine and agriculture.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

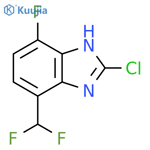

|

ethyl 2-isobutylthiazole-4-carboxylate | 882305-14-8 | C10H15NO2S |

|

2-(4-Ethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester | 885278-69-3 | C14H15NO2S |

|

4-(3-Amino-phenyl)-thiazole-2-carboxylic acid methyl ester | 885279-72-1 | C11H10N2O2S |

|

2-Hydroxy-4-methylthiazole-5-carboxylic acid | 875237-46-0 | C5H5NO3S |

|

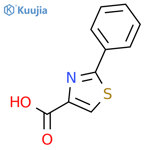

2-phenyl-1,3-thiazole-4-carboxylic acid | 7113-10-2 | C10H7NO2S |

|

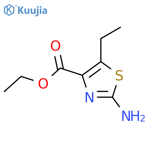

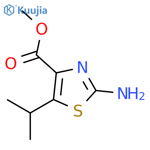

ethyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate | 77505-81-8 | C8H12N2O2S |

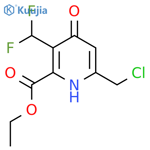

|

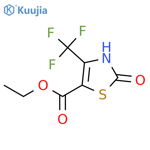

Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate | 72850-53-4 | C7H6F3NO3S |

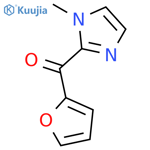

|

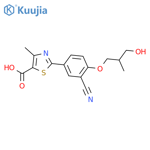

Febuxostat 67M-1 | 887945-96-2 | C16H16N2O4S |

|

Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate | 81569-25-7 | C8H12N2O2S |

|

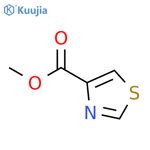

Methyl thiazole-4-carboxylate | 59418-09-6 | C5H5NO2S |

Letteratura correlata

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

Fornitori consigliati

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati